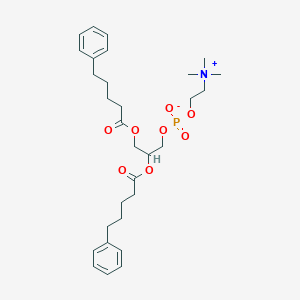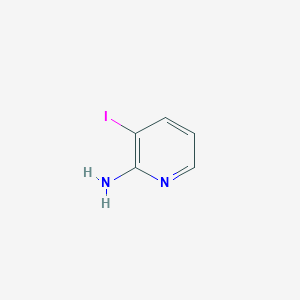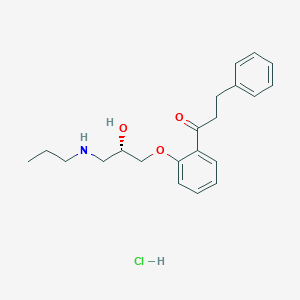
Dipvpc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipvpc is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Dipvpc involves several synthetic routes, each with specific reaction conditions. One common method includes the use of polyvinyl chloride (PVC) as a starting material. The process typically involves the incorporation of various additives such as plasticizers, stabilizers, and fillers to enhance the properties of the final product . The reaction conditions often include temperatures around 120°C with continuous stirring for about 30 minutes .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using advanced techniques. The process involves the use of high-strength double-layer PVDF-PVC composite membranes, which are prepared by the coating immersion phase separation method . This method enhances the mechanical properties of the composite membrane, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Dipvpc undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield products with enhanced stability, while reduction reactions can produce more reactive intermediates .
Aplicaciones Científicas De Investigación
Dipvpc has a wide range of scientific research applications, making it a valuable compound in various fields.
Chemistry: In chemistry, this compound is used as a precursor for synthesizing other complex molecules. Its unique reactivity makes it an ideal candidate for various chemical transformations.
Biology: In biological research, this compound is utilized for studying cellular processes and interactions. Its ability to interact with biological molecules makes it a useful tool for understanding complex biological systems .
Medicine: Its compatibility with biological tissues and ability to encapsulate therapeutic agents make it a promising candidate for targeted drug delivery .
Industry: Industrially, this compound is used in the production of high-strength materials and coatings. Its mechanical properties and stability make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of Dipvpc involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Dipvpc can be compared with other similar compounds to highlight its uniqueness.
Similar Compounds: Some similar compounds include polyvinyl chloride (PVC), polyvinylidene fluoride (PVDF), and other polymer-based materials .
Uniqueness: What sets this compound apart from these compounds is its enhanced mechanical properties and stability. The incorporation of specific additives and the use of advanced production methods contribute to its superior performance in various applications .
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique properties and potential for various chemical reactions make it a valuable tool for scientific research and industrial production. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its applications and pave the way for new discoveries.
Propiedades
Número CAS |
100031-76-3 |
|---|---|
Fórmula molecular |
C30H44NO8P |
Peso molecular |
577.6 g/mol |
Nombre IUPAC |
2,3-bis(5-phenylpentanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C30H44NO8P/c1-31(2,3)22-23-37-40(34,35)38-25-28(39-30(33)21-13-11-19-27-16-8-5-9-17-27)24-36-29(32)20-12-10-18-26-14-6-4-7-15-26/h4-9,14-17,28H,10-13,18-25H2,1-3H3 |
Clave InChI |
XDWHTDGBGLKLMJ-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCC(COC(=O)CCCCC1=CC=CC=C1)OC(=O)CCCCC2=CC=CC=C2 |
SMILES canónico |
C[N+](C)(C)CCOP(=O)([O-])OCC(COC(=O)CCCCC1=CC=CC=C1)OC(=O)CCCCC2=CC=CC=C2 |
Sinónimos |
1,2-diphenylvaleroyl-3-phosphatidylcholine diPVPC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N,N-Diethyl-2-[2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-5-yl]ethanamine;chloride](/img/structure/B10689.png)




![Thiazolo[5,4-d]pyrimidine, 5-(benzylamino)-](/img/structure/B10702.png)
![5,10,15,20-Tetrakis{4-[(prop-2-en-1-yl)oxy]phenyl}porphyrin](/img/structure/B10703.png)




